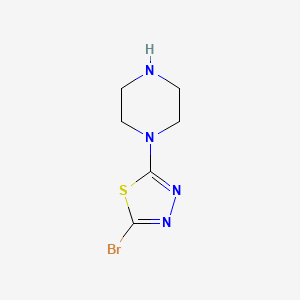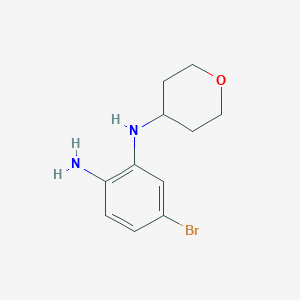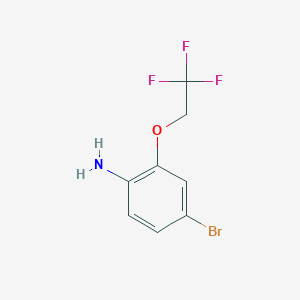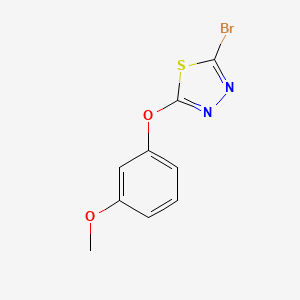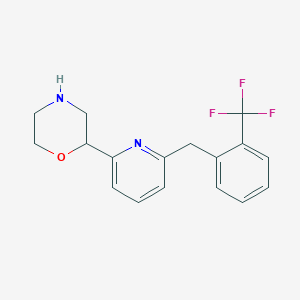
2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine
Overview
Description
The compound “2-(6-(2-(Trifluoromethyl)benzyl)pyridin-2-yl)morpholine” is a complex organic molecule that contains several functional groups including a pyridine ring, a benzyl group, a trifluoromethyl group, and a morpholine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, the trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom . The trifluoromethyl group is a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and morpholine rings, as well as the trifluoromethyl group. Pyridine is a basic aromatic heterocycle, while morpholine is a neutral, non-aromatic heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could affect its solubility and stability .Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structural complexity and the presence of a trifluoromethyl group make it a versatile building block for constructing more complex molecules. It can be used to introduce morpholine and pyridine rings into target molecules, which are common motifs in pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, this compound’s unique structure allows for the exploration of new pharmacophores. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of therapeutic agents. Researchers utilize this compound to develop novel drugs with potential applications in treating various diseases .
Agrochemical Development
The agrochemical industry benefits from this compound due to its potential use in creating new pesticides and herbicides. The trifluoromethyl group can improve the properties of agrochemicals, such as their potency and environmental stability, making them more effective and safer for use .
Anti-Fibrosis Activity
Studies have shown that derivatives of this compound exhibit anti-fibrosis activity. This is particularly relevant in the treatment of conditions like liver fibrosis, where the compound’s derivatives could potentially outperform existing treatments like Pirfenidone in inhibiting the activation of hepatic stellate cells .
Dyestuff Field
The compound is also an intermediate in the dyestuff field. It can be involved in the synthesis of dyes and pigments, where the trifluoromethyl group might contribute to the dye’s performance by affecting its colorfastness or solubility properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O/c18-17(19,20)14-6-2-1-4-12(14)10-13-5-3-7-15(22-13)16-11-21-8-9-23-16/h1-7,16,21H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVJQXQVXHLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC(=N2)CC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




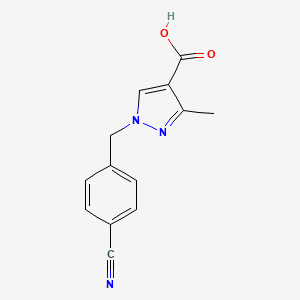
amine](/img/structure/B1400020.png)
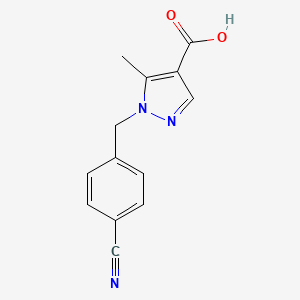
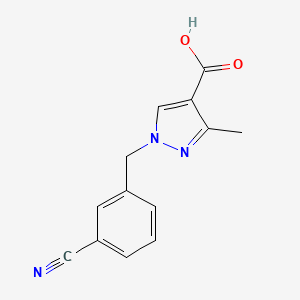
![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)
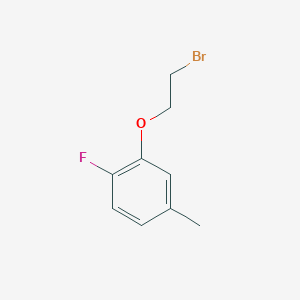
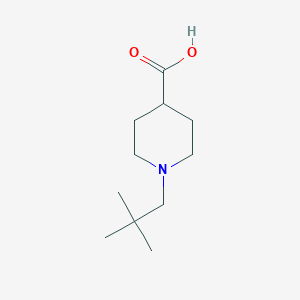
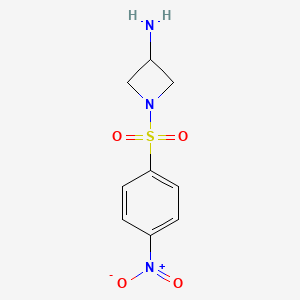
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
